molecular formula C10BrF7 B1279436 2-Bromoheptafluoronaphthalene CAS No. 27041-17-4

2-Bromoheptafluoronaphthalene

Cat. No.: B1279436
CAS No.: 27041-17-4
M. Wt: 333 g/mol
InChI Key: PMTDLHCXDWASRN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromoheptafluoronaphthalene is typically synthesized through the halogenation of naphthalene molecules. One common method involves the mono-bromination of octafluoronaphthalene. This process can be carried out by treating octafluoronaphthalene with bromine in the presence of a catalyst under controlled conditions . The reaction is usually performed in an organic solvent such as dichloromethane at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may involve continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Bromoheptafluoronaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in this compound can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: Although less common, this compound can participate in oxidation and reduction reactions under specific conditions. These reactions typically involve strong oxidizing or reducing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted naphthalene derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized naphthalene compounds.

Scientific Research Applications

2-Bromoheptafluoronaphthalene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromoheptafluoronaphthalene is primarily related to its ability to participate in various chemical reactions due to the presence of both bromine and fluorine atoms. These atoms influence the electronic properties of the compound, making it a valuable precursor for the synthesis of materials with desired electrical properties. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine and fluorine atoms, which impart specific electronic characteristics to the compound. This makes it a valuable building block for the synthesis of semiconducting materials and fluorophores with tailored properties. Its ability to undergo various chemical reactions also enhances its versatility in scientific research and industrial applications.

Properties

IUPAC Name

2-bromo-1,3,4,5,6,7,8-heptafluoronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10BrF7/c11-3-4(12)1-2(5(13)8(3)16)7(15)10(18)9(17)6(1)14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTDLHCXDWASRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=C(C(=C1F)F)F)F)C(=C(C(=C2F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10BrF7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465603
Record name 2-Bromoheptafluoronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27041-17-4
Record name 2-Bromoheptafluoronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromoheptafluoronaphthalene
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2-Bromoheptafluoronaphthalene
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2-Bromoheptafluoronaphthalene
Reactant of Route 4
2-Bromoheptafluoronaphthalene
Reactant of Route 5
2-Bromoheptafluoronaphthalene
Reactant of Route 6
2-Bromoheptafluoronaphthalene
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Q & A

Q1: What is the key chemical transformation observed when 2-bromoheptafluoronaphthalene reacts with antimony pentafluoride?

A1: The research paper focuses on the reaction of this compound with antimony pentafluoride, specifically highlighting a ring contraction. [] This suggests that the reaction leads to a product with a smaller ring structure compared to the starting material.

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